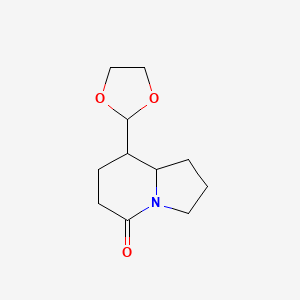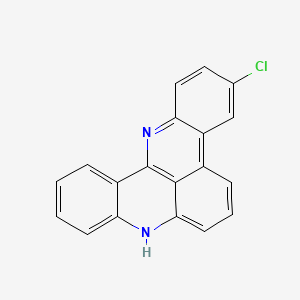
3-Chloro-8H-quino(4,3,2-kl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-8H-quinolino[4,3,2-kl]acridine is a heterocyclic aromatic compound that belongs to the quinoline and acridine family This compound is characterized by a fused ring system that includes both quinoline and acridine moieties, with a chlorine atom attached at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-8H-quinolino[4,3,2-kl]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 9-(benzotriazol-1-yl)acridine to form the pentacyclic structure of 8H-quinolino[4,3,2-kl]acridine . The reaction conditions often involve low-boiling solvents and can be facilitated by solvation of intermediate zwitterionic species .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-8H-quinolino[4,3,2-kl]acridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be efficiently replaced by other substituents such as benzylamino, 4-morpholinyl, and cyano groups in palladium(0) mediated reactions.
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving diazonium intermediates.
Common Reagents and Conditions
Palladium(0) Catalysts: Used for substitution reactions to replace the chloro group with other functional groups.
Low-Boiling Solvents: Facilitate the cyclization process by solvating intermediate species.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 8H-quinolino[4,3,2-kl]acridine, depending on the substituents introduced during the reactions.
Applications De Recherche Scientifique
3-Chloro-8H-quinolino[4,3,2-kl]acridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a telomerase inhibitor, which could have implications in cancer treatment.
Materials Science: The compound is studied for its properties in organic light-emitting diodes (OLEDs) due to its thermally activated delayed fluorescence (TADF) characteristics.
Biological Research: Derivatives of this compound are explored for their bioactive properties, including potential anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Chloro-8H-quinolino[4,3,2-kl]acridine involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects . The specific pathways and molecular targets involved in its action are still under investigation, but its ability to inhibit telomerase is a key area of interest .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-8-methyl-8H-quino[4,3,2-kl]acridine: Similar in structure but with a methyl group at the 8-position.
3,11-Diphenylquinolino[3,2,1-de]acridine-5,9-dione: Another quinolinoacridine derivative with different substituents.
Uniqueness
3-Chloro-8H-quinolino[4,3,2-kl]acridine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 3-position
Propriétés
Numéro CAS |
198025-90-0 |
|---|---|
Formule moléculaire |
C19H11ClN2 |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
16-chloro-8,20-diazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene |
InChI |
InChI=1S/C19H11ClN2/c20-11-8-9-16-14(10-11)12-5-3-7-17-18(12)19(22-16)13-4-1-2-6-15(13)21-17/h1-10,21H |
Clé InChI |
NBLTYXPRXWCUNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C5C=C(C=CC5=N3)Cl)C=CC=C4N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
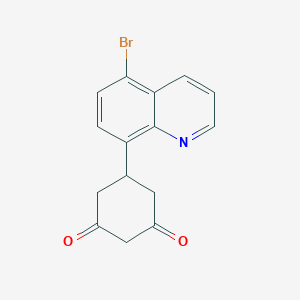
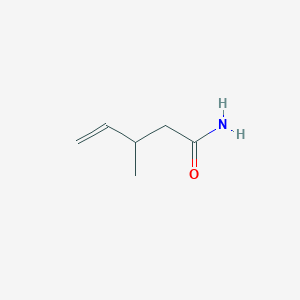
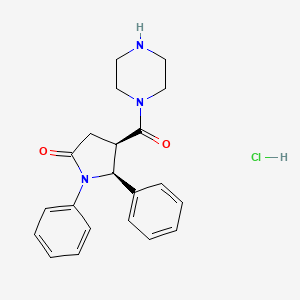
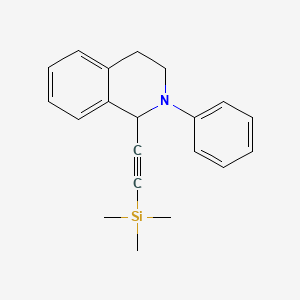
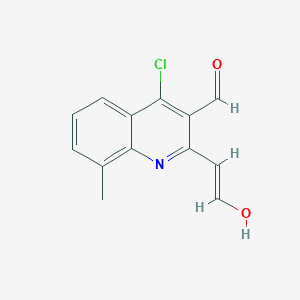

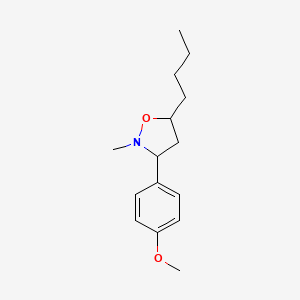
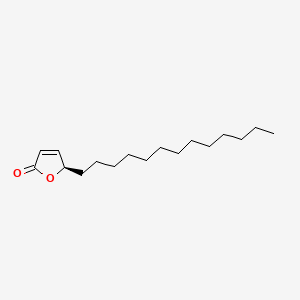
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
